Mass Spectrometric Differentiation and Isotopic Purity
rac N-Acetyl Norlaudanosine-d3 exhibits a molecular weight of 388.47 g/mol, representing a +3.02 Da mass increment relative to the unlabeled parent compound (rac N-Acetyl Norlaudanosine, MW 385.45 g/mol) due to the substitution of three hydrogen atoms with deuterium [1]. This mass shift is sufficient to prevent isotopic cross-talk between the analyte and internal standard channels in MRM-based LC-MS/MS assays, while maintaining near-identical retention time and ionization efficiency. The isotopic purity is specified at 98 atom % D , ensuring minimal residual unlabeled species that could otherwise contribute to background signal and compromise lower limit of quantitation (LLOQ) [2].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 388.47 g/mol (C22H24D3NO5) |
| Comparator Or Baseline | rac N-Acetyl Norlaudanosine (unlabeled): 385.45 g/mol (C22H27NO5) |
| Quantified Difference | +3.02 Da (3H replaced by 3D) |
| Conditions | High-resolution mass spectrometry; vendor-certified isotopic purity |
Why This Matters
A +3 Da mass difference ensures baseline mass spectrometric resolution between analyte and internal standard, a prerequisite for accurate isotope dilution quantitation in forensic and clinical toxicology.
- [1] rac N-Acetyl Norlaudanosine-d3. GlpBio. Catalog No. GF03762. Accessed 2026. View Source
- [2] Clezy PS, Duncan MW, Smythe GA. Preparation of a Deuterated Analog of Tetrahydropapaveroline Suitable for Use as an Internal Standard for G.C./M.S. Analysis of This Alkaloid: Retro Pictet-Spengler Condensation. Aust J Chem. 1988;41(4):483-491. doi:10.1071/CH9880483. View Source
